1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one
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Overview
Description
1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one is a chemical compound with the molecular formula C₁₄H₁₇NO₅ It is characterized by the presence of a pyrrolidin-2-one ring attached to a 3,4,5-trimethoxybenzoyl group
Preparation Methods
The synthesis of 1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one typically involves the reaction of 3,4,5-trimethoxybenzoic acid with pyrrolidin-2-one under specific conditions. One common method includes:
Esterification: 3,4,5-trimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anti-cancer and anti-inflammatory agents.
Organic Synthesis: This compound is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The trimethoxybenzoyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(3,4,5-Trimethoxybenzoyl)pyrrolidine: This compound lacks the carbonyl group present in pyrrolidin-2-one, leading to different reactivity and biological activity.
3,4,5-Trimethoxybenzoyl derivatives: Compounds with different substituents on the benzoyl group exhibit varying degrees of biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and versatile reactivity in organic synthesis.
Properties
CAS No. |
63170-48-9 |
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Molecular Formula |
C14H17NO5 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H17NO5/c1-18-10-7-9(8-11(19-2)13(10)20-3)14(17)15-6-4-5-12(15)16/h7-8H,4-6H2,1-3H3 |
InChI Key |
DTFMFTPWXDQAPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCC2=O |
Origin of Product |
United States |
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